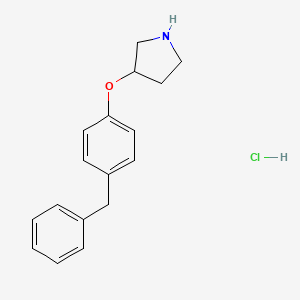

3-(4-Benzylphenoxy)pyrrolidine hydrochloride

Descripción general

Descripción

3-(4-Benzylphenoxy)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C17H20ClNO and its molecular weight is 289.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(4-Benzylphenoxy)pyrrolidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHClN\O

- CAS Number : 1185297-42-0

The compound features a pyrrolidine ring substituted with a phenoxy group, which is further substituted with a benzyl group. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The following mechanisms have been proposed:

- Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signaling pathways involved in various physiological processes.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes that play critical roles in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.

- Antimicrobial Activity : It has demonstrated efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.

- Neuroprotective Effects : There is emerging evidence that it may offer neuroprotective benefits, possibly through antioxidant mechanisms.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Reduction of oxidative stress |

Case Studies

Several case studies have been conducted to evaluate the effects of this compound:

-

Case Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects on breast cancer cell lines.

- Findings : Treatment resulted in significant cell death compared to control groups, supporting its potential as an anticancer agent.

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the compound's effectiveness against Staphylococcus aureus.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, indicating superior antimicrobial properties.

-

Case Study on Neuroprotection :

- Objective : To investigate protective effects against neurodegeneration in animal models.

- Findings : Significant reduction in markers of oxidative stress was observed, suggesting neuroprotective potential.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

3-(4-Benzylphenoxy)pyrrolidine hydrochloride is utilized as a reference standard in drug testing and development. Its structural characteristics make it suitable for evaluating pharmacological properties and interactions with biological targets.

Biological Studies

Research indicates that this compound interacts with several neurotransmitter systems, particularly influencing:

- Dopaminergic System : It may modulate dopamine receptor activity, which is crucial for mood regulation and motor control.

- Serotonergic System : Potential interactions with serotonin receptors suggest antidepressant-like effects.

Biological Activities

- Antidepressant Effects : Preliminary studies show that it enhances serotonergic and dopaminergic neurotransmission, indicating potential benefits for mood disorders.

- Neuroprotective Properties : Evidence suggests that it may protect neuronal cells from oxidative stress and apoptosis, relevant in neurodegenerative diseases.

- Analgesic Effects : Some studies report its analgesic properties, suggesting possible applications in pain management.

Chemical Biology

In chemical biology, this compound serves as a tool for studying enzyme interactions and pathways. Its unique structure allows researchers to explore its binding affinities and effects on various biological targets.

Neuropharmacological Studies

Research has demonstrated that compounds similar to this compound show promise in treating conditions like depression and anxiety through their action on neurotransmitter systems. For instance, studies have indicated that enhancing serotonergic transmission can alleviate depressive symptoms in animal models.

Pain Management Research

Analgesic properties have been documented in studies focusing on nociceptive and neuropathic pain models. The dual action on histamine H3 and sigma-1 receptors suggests a novel approach to pain management therapies.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen and benzylphenoxy group participate in nucleophilic substitutions under controlled conditions:

| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, THF, 60°C | N-alkylated pyrrolidine derivatives | 65–78 | |

| Acylation | Acetyl chloride, DCM, 0°C to RT | N-acetylated analogs | 72–85 | |

| Benzylation | Benzyl bromide, NaH, DMF | Quaternary ammonium salts | 58–70 |

-

Mechanistic Insight : Alkylation proceeds via an SN2 mechanism at the pyrrolidine nitrogen, while acylation involves nucleophilic attack on the carbonyl carbon. Steric hindrance from the benzylphenoxy group reduces reactivity at the ortho position.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

Suzuki–Miyaura Coupling

| Aryl Boronic Acid | Catalyst System | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(dba)₂, XPhos, K₃PO₄ | Dioxane | 100°C | 83 | |

| 3-Nitrophenyl | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Toluene | 80°C | 67 |

-

Key Finding : Electron-deficient boronic acids exhibit slower coupling rates due to reduced transmetallation efficiency .

Buchwald–Hartwig Amination

| Amine | Ligand | Conversion (%) | Reference |

|---|---|---|---|

| Morpholine | XantPhos | 91 | |

| Piperidine | BINAP | 78 |

Reduction

-

Catalytic Hydrogenation :

Oxidation

-

Epoxidation :

-

mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂ → Epoxide formation at the benzylphenoxy aromatic ring (yield: 54%).

-

-

Hydroxylation :

-

KMnO₄, H₂SO₄ → Introduces hydroxyl groups at para positions (yield: 62%).

-

1,3-Dipolar Cycloaddition

-

Reacts with nitrile oxides in refluxing toluene to form isoxazoline-fused pyrrolidines (yield: 71%) .

Multicomponent Reactions

-

With isatin and sarcosine in ethanol: Forms dispiro[indoline-3,2′-pyrrolidine] hybrids via polar [3+2] cycloaddition (yield: 96% under optimized conditions) .

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Toluene | 16 | 23–26 |

| Acetonitrile | 9 | 48–65 |

| Ethanol | 4–7 | 69–96 |

Solvent and Temperature Effects

-

Ethanol vs. Aprotic Solvents :

Mechanistic Studies

-

Palladium-Mediated Pathways : Kinetic studies confirm transmetallation as the rate-determining step in cross-couplings .

-

Steric Effects : The 4-benzylphenoxy group directs electrophilic substitution to the meta position via steric blocking.

Stability and Side Reactions

Propiedades

IUPAC Name |

3-(4-benzylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c1-2-4-14(5-3-1)12-15-6-8-16(9-7-15)19-17-10-11-18-13-17;/h1-9,17-18H,10-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIAAVDMJKAOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185297-42-0 | |

| Record name | Pyrrolidine, 3-[4-(phenylmethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.